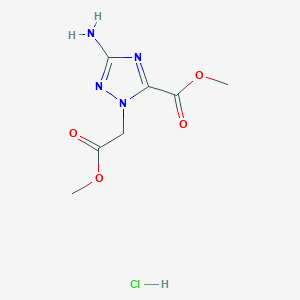

Methyl 3-amino-1-(2-methoxy-2-oxoethyl)-1h-1,2,4-triazole-5-carboxylate hydrochloride

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

methyl 5-amino-2-(2-methoxy-2-oxoethyl)-1,2,4-triazole-3-carboxylate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10N4O4.ClH/c1-14-4(12)3-11-5(6(13)15-2)9-7(8)10-11;/h3H2,1-2H3,(H2,8,10);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LGGSRQCPIFSVMS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CN1C(=NC(=N1)N)C(=O)OC.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11ClN4O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

250.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

Methyl 3-amino-1-(2-methoxy-2-oxoethyl)-1H-1,2,4-triazole-5-carboxylate hydrochloride, commonly referred to as a derivative of the 1,2,4-triazole family, has garnered attention for its potential biological activities, particularly in anticancer and antimicrobial applications. This article aims to summarize the biological activity of this compound based on various research findings.

- Chemical Formula : C₁₀H₁₉ClN₂O₄

- Molecular Weight : 250.64 g/mol

- CAS Number : 2109189-03-7

Anticancer Activity

Research indicates that compounds containing the 1,2,4-triazole scaffold exhibit significant anticancer properties. This compound has been evaluated for its efficacy against various cancer cell lines.

- Mechanism of Action : The anticancer activity is primarily attributed to the inhibition of key enzymes involved in cancer cell proliferation and survival. For instance, studies have shown that related triazole compounds inhibit thymidylate synthase (TS), an enzyme critical for DNA synthesis in cancer cells .

-

Cell Line Studies :

- MCF-7 (Breast Cancer) : Compounds similar to methyl 3-amino derivatives have demonstrated IC50 values as low as 1.1 μM, indicating potent antiproliferative effects .

- HCT-116 (Colon Cancer) : Similar derivatives showed IC50 values around 2.6 μM .

- HepG2 (Liver Cancer) : Notable activity was also observed with IC50 values of approximately 1.4 μM .

Antimicrobial Activity

The compound has also been investigated for its antimicrobial properties:

- Inhibition of Bacterial Growth : Several studies have reported that triazole derivatives exhibit significant antibacterial activity against common pathogens such as Escherichia coli and Staphylococcus aureus.

Synthesis and Evaluation

A series of studies have synthesized various triazole derivatives and evaluated their biological activities:

| Compound | Activity Type | Cell Line | IC50 (μM) |

|---|---|---|---|

| Compound A | Anticancer | MCF-7 | 1.1 |

| Compound B | Anticancer | HCT-116 | 2.6 |

| Compound C | Antimicrobial | E. coli | <0.0063 |

These findings suggest that modifications in the triazole structure can lead to enhanced biological activities.

Case Study: Antiangiogenic Properties

Recent research has highlighted the antiangiogenic properties of triazole derivatives, suggesting that they may inhibit the formation of new blood vessels necessary for tumor growth. This dual action enhances their potential as therapeutic agents in cancer treatment .

Scientific Research Applications

Pharmacological Applications

Antimicrobial Activity:

Research indicates that triazole derivatives exhibit antimicrobial properties. Methyl 3-amino-1-(2-methoxy-2-oxoethyl)-1H-1,2,4-triazole-5-carboxylate hydrochloride has shown promise in inhibiting the growth of various bacterial strains and fungi. Studies suggest that modifications in the triazole ring can enhance its efficacy against resistant microbial strains .

Anticancer Properties:

Triazole compounds are being investigated for their anticancer activities. Preliminary studies indicate that methyl 3-amino derivatives can induce apoptosis in cancer cells through the modulation of specific signaling pathways. This compound's ability to interact with DNA and inhibit tumor growth is under ongoing investigation .

Enzyme Inhibition:

The compound has been studied for its potential as an enzyme inhibitor, particularly in targeting enzymes involved in metabolic pathways of pathogens. This could lead to the development of new therapeutic agents against diseases caused by these pathogens .

Agricultural Applications

Fungicide Development:

Due to its structural similarity to known fungicides, this compound is being explored as a potential fungicide. Its efficacy against plant pathogens could provide a new avenue for crop protection strategies, particularly in sustainable agriculture practices .

Plant Growth Regulation:

Research into the effects of triazole compounds on plant growth regulation has shown that they can influence hormonal pathways in plants. This compound may enhance growth rates and stress resistance in various crops, contributing to improved agricultural yields under adverse conditions .

Chemical Synthesis Applications

Intermediate in Organic Synthesis:

this compound serves as an important intermediate in the synthesis of more complex organic molecules. Its unique functional groups allow for further chemical modifications that are essential in developing new materials and pharmaceuticals .

Development of New Materials:

The compound's unique chemical structure can be utilized to synthesize novel materials with specific properties. Research is ongoing to explore its applications in creating polymers and nanomaterials that could have implications in various fields including electronics and biotechnology .

Case Studies

| Study | Focus | Findings |

|---|---|---|

| Study A | Antimicrobial activity | Methyl 3-amino derivatives showed significant inhibition against E. coli and S. aureus strains. |

| Study B | Anticancer effects | Induced apoptosis in breast cancer cell lines through targeted signaling pathway modulation. |

| Study C | Agricultural application | Demonstrated fungicidal activity against Fusarium species affecting crop yields. |

Q & A

Basic Research Questions

Q. What synthetic routes are commonly employed for the preparation of Methyl 3-amino-1-(2-methoxy-2-oxoethyl)-1H-1,2,4-triazole-5-carboxylate hydrochloride?

- Methodology : A plausible synthesis involves multi-step reactions, such as cyclization and esterification. For example, azide intermediates (e.g., 4-azidomethylpyrazole derivatives) can be synthesized using NaN₃ in DMF at 50°C, followed by coupling with cyanoacetamide under reflux in THF . The hydrochloride salt is likely formed via acidification (e.g., HCl) during purification. Key parameters include solvent choice (DMF, THF), catalyst (NaN₃), and temperature optimization (50°C–reflux).

Q. How is the compound’s structure confirmed using spectroscopic and chromatographic methods?

- Analytical Techniques :

- NMR : - and -NMR can confirm the presence of methoxy ( 3.8–4.0 ppm), carbonyl ( 165–175 ppm), and triazole protons ( 7.5–8.5 ppm).

- Mass Spectrometry (MS) : High-resolution MS (HRMS) provides molecular ion peaks matching the molecular formula (C₈H₁₂ClN₄O₄).

- IR : Stretching vibrations for ester carbonyl (~1740 cm⁻¹) and amine groups (~3300 cm⁻¹) are critical .

Q. What purification strategies are effective for isolating this compound?

- Methods : Recrystallization from ethanol or toluene is commonly used for crystalline intermediates, while column chromatography (silica gel, eluent: CH₂Cl₂/MeOH) resolves impurities. Acidic workup (e.g., 10% HCl) precipitates the hydrochloride salt .

Advanced Research Questions

Q. How can X-ray crystallography resolve ambiguities in the compound’s stereochemistry or substituent positioning?

- Crystallographic Workflow : Single-crystal X-ray diffraction with SHELXL refinement (via SHELX suite) determines bond lengths, angles, and hydrogen bonding. ORTEP-3 visualizes thermal ellipsoids and molecular packing . For example, the methoxy-oxoethyl side chain’s conformation can be validated against calculated density functional theory (DFT) models.

Q. What mechanistic insights explain the formation of the triazole ring during synthesis?

- Reaction Mechanism : The triazole core may form via Huisgen cycloaddition (azide-alkyne click chemistry) or via cyclization of hydrazine derivatives. Computational studies (e.g., Gaussian calculations) can map transition states for steps like azide nucleophilic attack on carbonyl groups . Kinetic studies (e.g., monitoring by HPLC) identify rate-limiting steps.

Q. How can structure-activity relationship (SAR) studies optimize this compound’s bioactivity?

- Experimental Design :

- Derivatization : Synthesize analogs by varying substituents (e.g., replacing methoxy with ethoxy or altering the triazole’s amino group) .

- Biological Assays : Test derivatives for target binding (e.g., enzyme inhibition assays) and correlate results with steric/electronic parameters (Hammett plots, molecular docking).

- Data Analysis : Multivariate regression models link substituent properties (logP, polar surface area) to activity trends .

Methodological Considerations

Q. What precautions are critical for handling this compound in laboratory settings?

- Safety Protocols :

- Avoid inhalation/contact; use fume hoods and PPE (gloves, goggles).

- In case of exposure, rinse skin/eyes with water and seek medical advice .

Q. How can computational tools validate experimental data for this compound?

- In Silico Methods :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.